TFPI hydrochloride
Overview
Description
Synthesis Analysis
TFPI and its analogs are synthesized through various chemical and biotechnological methods. One method involves the de novo synthesis of sulfonated covalent organic frameworks (COFs), which, while not directly related to TFPI hydrochloride, demonstrates advanced techniques in creating complex molecules with high efficiency and specificity. For example, a sulfonated two-dimensional crystalline COF was synthesized directly from 1,3,5-triformylphloroglucinol and 2,5-diaminobenzenesulfonic acid, showcasing a potential methodology for synthesizing complex molecules akin to TFPI hydrochloride (Peng et al., 2015).
Molecular Structure Analysis
The molecular structure of TFPI is characterized by multiple Kunitz-type domains, essential for its inhibitory action on the coagulation factors. Advanced crystalline structures, such as those created through irreversible nucleophilic aromatic substitution reactions (SNAr), offer insights into the stability and complexity of molecular designs that could relate to TFPI hydrochloride's structure and functionality (Zhang et al., 2018).
Chemical Reactions and Properties
TFPI's function and stability are highly dependent on its chemical properties and reactions. For example, the creation of hydroxo-bridged complexes with specific metal ions demonstrates the importance of chemical structure in the biological functionality and stability of complex molecules (Parzuchowski et al., 2003).
Physical Properties Analysis
The physical properties of TFPI and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their biological activity and stability. Ionic liquids with specific anions, like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB-), highlight the significance of physical properties in the design and application of bioactive molecules (Nishi et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are fundamental to the therapeutic efficacy and safety of TFPI hydrochloride. Research on organosilicon compounds and their reactions provides insight into the chemical behavior of complex molecules, offering a foundation for understanding TFPI hydrochloride's chemical properties (Kira et al., 1992).
Scientific Research Applications
Reducing Mortality in Septic Shock : TFPI reduces mortality from Escherichia coli septic shock by lowering coagulation and inflammatory responses. This finding suggests potential applications in treating bacterial sepsis (Creasey et al., 1993).
Multifunctional Anticoagulant : It is a multifunctional anticoagulant protein that can help understand the pathophysiology of various clinical disorders and offers potential for pharmacological targeting to reduce bleeding in hemophilia patients (Mast, 2016).
Inhibiting Prothrombinase Activity : At higher concentrations (approximately 100 nmol/L), TFPI effectively blocks prothrombinase activity, though physiologic concentrations are not as effective (Mast & Broze, 1996).
Role in Thrombogenesis : TFPI plays a crucial role in modulating tissue factor-induced thrombogenesis and could offer a unique therapeutic approach for various diseases (Lwaleed & Bass, 2006).
Preventing Restenosis and Thrombosis : It regulates vascular wall cell functions and may prevent restenosis and thrombosis after arterial injury (Kato, 2002).
Vascular Remodeling : Overexpression of TFPI in a murine model of vascular remodeling can inhibit vascular tissue factor activity and reduce thrombogenicity in arteries (Singh et al., 2001).
Designing Factor Xa Inhibitors : The structure of TFPI-kII with its NMR-derived structure suggests potential for the rational design of factor Xa inhibitors (Burgering et al., 1997).
Assay for Anticoagulant Activity : A novel assay for TFPI anticoagulant activity in plasma may serve as a functional assay of full-length TFPI (Dahm et al., 2005).
Heparan Sulfate Proteoglycans (HSPGs) : HSPGs play a crucial role in the uptake and degradation of TFPI-coagulation factor Xa complexes (Ho et al., 1997).
Preventing Arterial Thrombosis : TFPI gene transfer can prevent arterial thrombosis in severe shear stress without detectable hemostatic impairment (Zoldhelyi et al., 2000).
properties
IUPAC Name |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S.ClH/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13;/h3-6H,2H2,1H3,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQIYZYQQKIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ethyl N-[4-Triflurormethyl)phenyl]isothio Urea, Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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